2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a complex organic compound known for its significant role in medicinal chemistry and biochemistry. It belongs to a class of triazole derivatives that exhibit various biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions. Its synthesis has been documented in patents and scientific literature, highlighting its importance in drug development and biochemical research.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under triazoles and pyrazines, which are known for their diverse biological activities.
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves several steps:
The synthetic route is designed to minimize by-products and enhance yield, making it suitable for industrial applications. The process involves careful pH regulation and temperature control to ensure optimal reaction conditions .
The molecular structure of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride can be represented as follows:
The structure features a fused ring system that includes both triazole and pyrazine moieties. The trifluoromethyl group significantly influences its chemical reactivity and biological activity .
The compound participates in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create new derivatives with improved efficacy .
The primary mechanism of action for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves interaction with specific kinases:
Studies have shown that this compound can significantly reduce cell proliferation in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), leading to apoptosis .
Relevant analyses indicate that this compound exhibits significant biochemical interactions due to its unique structural features .
The applications of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride are extensive:
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS: 762240-92-6) relies on multistep routes requiring precise condition control. Three primary strategies dominate literature reports:
Method 1 (Reductive Amination/Cyclization): This Merck-developed approach begins with glycine methyl ester and 2-(N-tert-butoxycarbonyl)aminoacetaldehyde. Reductive amination forms the pyrazine precursor, followed by benzyloxycarbonyl (Cbz) protection, acid-mediated tert-butoxycarbonyl (Boc) removal, and trimethylaluminum-driven cyclization. Final deprotection via hydrogenation yields the free base, converted to hydrochloride salt (HCl/MeOH). This route suffers from lengthy steps (6–7 reactions) and moderate overall yields (25–35%), complicated by chromatographic purifications [7].
Method 2 (Hydrazinolysis/Acylation/Reduction): Chloropyrazine undergoes hydrazinolysis with hydrazine hydrate, forming a hydrazino intermediate. Subsequent trifluoroacetic anhydride (TFAA) acylation installs the trifluoromethyl precursor. Cyclization employs harsh polyphosphoric acid (PPA) at 120–140°C. Palladium on carbon (Pd/C) catalyzes hydrogenation reduction, affording the saturated core. While fewer steps than Method 1, PPA cyclization causes significant decomposition, limiting yields to ~30% and complicating impurity removal [1] [7].
Method 3 (Condensation/Cyclization): Starting materials (ethyl trifluoroacetate, hydrazine hydrate, ethyl chloroacetate) undergo hydrazinolysis. Subsequent phosphorus oxychloride (POCl₃)-mediated cyclization forms the triazole ring. Nucleophilic substitution with ethylenediamine and HCl/MeOH cyclization builds the piperazine ring. Though cost-effective, regioselectivity issues during triazole formation generate isomeric byproducts (~15–20%), reducing HPLC purity below 95% without rigorous purification [7] [8].
A significant limitation across these methods is the hydrogenation step required for pyrazine saturation (Methods 1 & 2). This reaction is incompatible with reducible functional groups (e.g., aryl halides, nitro groups), restricting scaffold diversification [8].
Table 1: Comparison of Traditional Synthesis Methods for 3-(Trifluoromethyl)triazolopyrazine Hydrochloride
Method Key Step | Starting Materials | Cyclization Conditions | Critical Limitations | Reported Yield |
---|---|---|---|---|
Reductive Amination | Glycine methyl ester, Aminoacetaldehyde | Trimethylaluminum, 0°C | 6-7 steps, Cbz/H₂ handling, chromatography | 25-35% |
Hydrazinolysis/Reduction | Chloropyrazine, Hydrazine hydrate, TFAA | Polyphosphoric acid, 130°C | Harsh conditions, decomposition, Pd/C cost | ~30% |
Condensation | Ethyl trifluoroacetate, Ethyl chloroacetate | POCl₃, reflux | Regioisomeric byproducts, purity challenges | 35-45% (before purification) |
Incorporating the trifluoromethyl (CF₃) group efficiently presents distinct challenges. Traditional routes rely on pre-formed CF₃-building blocks (e.g., ethyl trifluoroacetate, TFAA), requiring high energy or generating stoichiometric waste. Recent innovations focus on direct C–H trifluoromethylation and catalytic methods:
Langlois' Reagent (NaSO₂CF₃) in Water-Acetonitrile: A catalyst-free approach utilizes sodium triflinate (Langlois' reagent) and sodium persulfate (Na₂S₂O₈) as an initiator in a H₂O-MeCN mixture (1:1 v/v) at 30°C. This system trifluoromethylates electron-rich heteroarenes, including triazolopyrazine precursors, under mild conditions. Key advantages include:
Photoredox Catalysis for Late-Stage Functionalization (LSF): While not directly reported for this specific triazolopyrazine, photoredox LSF on the OSM triazolopyrazine scaffold enables radical trifluoromethylation using CF₃ sources like Umemoto's reagent or Togni's reagent. Iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue LED light generate CF₃ radicals that react with electron-deficient positions on the triazolopyrazine core. This allows introducing CF₃ after scaffold assembly, bypassing limitations of traditional methods requiring CF₃ pre-installation [2].
Tsunoda Reagent for Mitsunobu Cyclization: An advancement in forming the triazolopiperazine ring uses the Tsunoda reagent (tributylphosphine/2,6-dimethyl-1,4-benzoquinone/ tert-butyl isocyanide) for Mitsunobu-like cyclization. This method cyclizes weakly acidic carbamate intermediates (e.g., from the Castanedo triazole synthesis) at room temperature within hours, avoiding alkylated byproducts common with DIAD/PPh₃ and tolerating the CF₃ group. Yields surpass 75% with high regioselectivity [8].
Scaling the synthesis of 3-(trifluoromethyl)triazolopyrazine hydrochloride presents significant hurdles impacting cost and API supply:
Process Reproducibility and Mass/Heat Transfer: Differences in mixing efficiency, heat dissipation, and reaction homogeneity between lab glassware and production reactors drastically affect outcomes. For example, the exothermic PPA cyclization (Method 2) risks localized overheating (>150°C) in large batches, promoting tar formation and reducing yield by 15–20% versus small-scale runs. Hydrogenation steps (Methods 1 & 2) face gas diffusion limitations, prolonging reaction times (from 12h to 48h) and increasing Pd/C loading [6].
Supply Chain and Raw Material Quality: Sourcing high-purity chloropyrazine or ethyl trifluoroacetate at ton-scale is challenging. Variability in NaSO₂CF₃ particle size (Langlois' reagent) impacts dissolution kinetics in aqueous trifluoromethylation, causing batch inconsistencies. Strict supplier qualification and in-process controls (e.g., in-line NIR for raw material ID) are essential [6] [9].
Regulatory Compliance and Impurity Control: ICH guidelines demand strict control of genotoxic impurities (e.g., hydrazine from Method 2, residual Pd from hydrogenation). Demonstrating equivalence between clinical-trial material and commercial-scale product requires extensive process validation. Potential impurities include:
Yield Optimization Strategies: Leading manufacturers implement multidisciplinary approaches:
Table 2: Industrial Scale-Up Challenges and Mitigation Strategies
Scale-Up Challenge | Process Impact | Mitigation Strategy | Yield Impact |
---|---|---|---|
PPA Cyclization Exotherm | Localized decomposition; Tar formation | Segmented reagent addition with jacketed cooling | +15-20% Purity |
Hydrogenation Mass Transfer | Extended reaction times (12h → 48h); Pd leaching | High-shear impellers; Pd/C catalyst screening | +10-12% Conversion |
Hydrazine Residuals | ICH Q3C Class 3 solvent limits (< 10 ppm) | Reactive quenching; wiped-film distillation | Meets spec, reduces reprocessing |
Isomeric Byproducts (Method 3) | HPLC purity < 95% | Crystallization screen (MTBE/IPA/heptane) | +8-10% Recovery |
Sitagliptin Case Study: The commercial synthesis of Sitagliptin, relying on this triazolopyrazine intermediate, overcame scale-up hurdles via:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4